6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine
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Overview
Description
6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its three planar aromatic rings, each containing a heteroatom and non-rigid nitrogen functionalities .
Preparation Methods
The synthesis of 6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-methoxyacridine.
Nitration and Reduction: The nitration of 6-chloro-2-methoxyacridine yields a nitro derivative, which is then catalytically reduced to form the corresponding amine.
N-Substitution: The final step involves the N-substitution reaction with 3-methoxyaniline under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, yielding amine derivatives.
Scientific Research Applications
6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Industry: The compound’s photochemical properties make it useful in the development of luminous materials.
Mechanism of Action
The primary mechanism of action for 6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting transcription and translation processes . This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine include:
Acriflavine: Known for its antibacterial properties and used as a disinfectant.
Proflavine: Another acridine derivative with antibacterial applications.
Quinacrine: Used as an antimalarial and for treating giardiasis.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and photochemical properties compared to other acridine derivatives .
Properties
Molecular Formula |
C21H17ClN2O2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-(3-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-15-5-3-4-14(11-15)23-21-17-8-6-13(22)10-20(17)24-19-9-7-16(26-2)12-18(19)21/h3-12H,1-2H3,(H,23,24) |
InChI Key |
AQGMBECYVGUJHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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